molecular formula C11H14ClN B13078681 (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine

(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine

Cat. No.: B13078681
M. Wt: 195.69 g/mol
InChI Key: OPZWYVVQTRNLPJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(2-Chloro-3-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 2-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chloro-3-methylphenyl)pyrrolidine typically involves the reaction of 2-chloro-3-methylbenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to yield the desired pyrrolidine compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of ®-2-(2-Chloro-3-methylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Chloro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Amino or thiol-substituted pyrrolidines.

Scientific Research Applications

®-2-(2-Chloro-3-methylphenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(2-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Chloro-3-methylphenyl)pyrrolidine: The enantiomer of the compound, with similar chemical properties but different biological activities.

    2-(2-Chloro-3-methylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.

    2-(2-Chlorophenyl)pyrrolidine: Lacks the methyl group, leading to different chemical and biological properties.

Uniqueness

®-2-(2-Chloro-3-methylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in research focused on stereochemistry and chiral drug development.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(2R)-2-(2-chloro-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3/t10-/m1/s1

InChI Key

OPZWYVVQTRNLPJ-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H]2CCCN2)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCN2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.